Dmab-anabaseine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

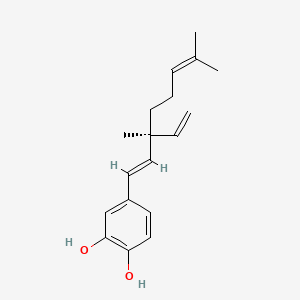

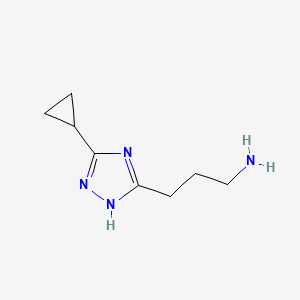

DMAB-anabaseine dihydrochloride is a partial agonist at α7-containing neuronal nicotinic receptors (nAChR) and an antagonist at α4β2 and other nicotinic receptors . It exhibits specific cognition-enhancing effects as it improves rat long-term memory .

Molecular Structure Analysis

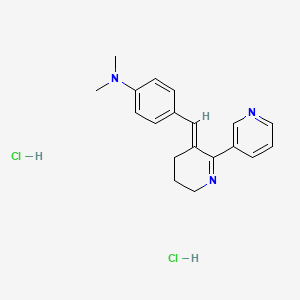

The molecular formula of DMAB-anabaseine dihydrochloride is C19H21N3•2HCl . It has a molecular weight of 364.32 .Scientific Research Applications

Neurological Research : Dmab-anabaseine dihydrochloride and its analogs have shown potential in improving passive and active avoidance behaviors in nucleus basalis-lesioned rats, suggesting their role in mimicking memory-related behaviors similar to nicotine (Meyer et al., 1994).

Chemical Analysis : It's used in the study of dihydrogen bond intermediated alcoholysis, demonstrating its chemical properties and reaction mechanisms in nonaqueous media (Golub et al., 2015).

Biochemical Assays : Dmab-anabaseine dihydrochloride is utilized in developing novel spectrophotometric methods for measuring peroxidase activity in plant extracts (Nagaraja et al., 2009).

Toxicology : Studies on dimethylamine borane (a compound related to Dmab-anabaseine dihydrochloride) reveal its potential toxic effects on humans, especially through dermal absorption, which can lead to neurological and peripheral neuropathy (Tsan et al., 2005).

Catalysis Research : Dmab-anabaseine dihydrochloride is involved in studies of surface plasmon assisted catalysis, particularly in the cyclic redox of certain chemicals, providing insights into chemical reactions under unique conditions (Xu et al., 2013).

Medical Research : In a separate context, 'Dmab' as denosumab, a monoclonal antibody, has been investigated for its effects on bone formation and metabolic bone diseases (Portal-Núñez et al., 2017).

Pharmacological Studies : Dmab-anabaseine dihydrochloride is also researched for its interactions with brain nicotinic receptors and its potential as an Alzheimer's drug candidate (Kem et al., 2004).

Mechanism of Action

Future Directions

A synthetic derivative of anabaseine, DMAB-anabaseine dihydrochloride improves memory in experimental animals and humans and is currently in clinical trials to determine whether it can ameliorate cognitive problems associated with schizophrenia . This suggests that it could have potential therapeutic applications in the treatment of cognitive disorders.

properties

IUPAC Name |

N,N-dimethyl-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3.2ClH/c1-22(2)18-9-7-15(8-10-18)13-16-5-4-12-21-19(16)17-6-3-11-20-14-17;;/h3,6-11,13-14H,4-5,12H2,1-2H3;2*1H/b16-13+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCNEWWWKHBASC-YNHPUKFJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dmab-anabaseine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B599269.png)